
o-(Isopentyloxy)anisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-(Isopentyloxy)anisole: is an organic compound with the molecular formula C12H18O2 It is a derivative of anisole, where the methoxy group is substituted with an isopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Etherification Method: One common method to synthesize o-(Isopentyloxy)anisole involves the etherification of anisole with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Catalytic Methods: Another approach involves the use of catalysts such as palladium on carbon (Pd/C) to facilitate the coupling of anisole with isopentyl alcohol under hydrogenation conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale etherification processes using continuous flow reactors to ensure high yield and purity. The use of advanced separation techniques like distillation and chromatography is essential to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: o-(Isopentyloxy)anisole can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions. Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of anisaldehyde or anisone derivatives.
Reduction: Formation of isopentyloxybenzyl alcohol.
Substitution: Formation of ortho- or para-substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Acts as a precursor for the preparation of various aromatic compounds.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the manufacture of fragrances and flavoring agents due to its pleasant aromatic properties.
- Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of o-(Isopentyloxy)anisole involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For example, in biological systems, it may inhibit or activate certain enzymes, leading to antimicrobial effects. The isopentyloxy group can enhance the lipophilicity of the molecule, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparison with Similar Compounds
Anisole (Methoxybenzene): The parent compound with a methoxy group instead of an isopentyloxy group.
Thioanisole (Methoxythiobenzene): Similar structure with a sulfur atom replacing the oxygen in the methoxy group.
Selenoanisole (Methoxyselenobenzene): Similar structure with a selenium atom replacing the oxygen in the methoxy group.
Uniqueness:
- The presence of the isopentyloxy group in o-(Isopentyloxy)anisole imparts unique chemical and physical properties compared to its analogs. This group increases the compound’s hydrophobicity and can influence its reactivity and interaction with biological targets.
Properties
CAS No. |
94291-49-3 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
1-methoxy-2-(3-methylbutoxy)benzene |
InChI |
InChI=1S/C12H18O2/c1-10(2)8-9-14-12-7-5-4-6-11(12)13-3/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
XKBYPOKPAZUNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
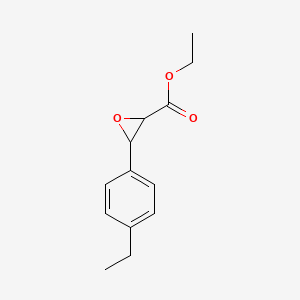
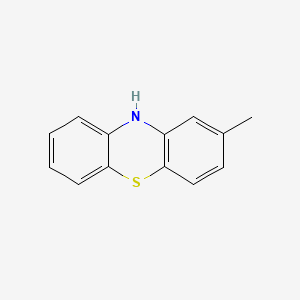
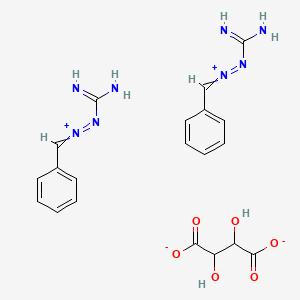

![2,2'-Thiobis[4,6-di-tert-butyl-m-cresol]](/img/structure/B12664764.png)
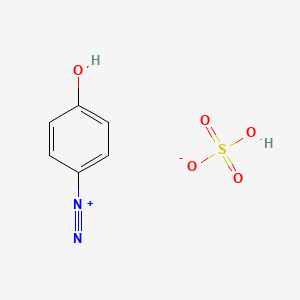
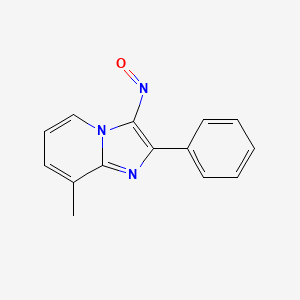



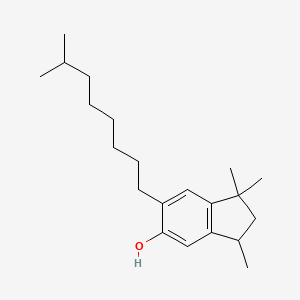
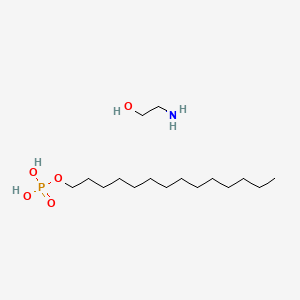
![1,1-Bis[2-(carbamoylamino)ethyl]-3-octadecylurea](/img/structure/B12664818.png)
